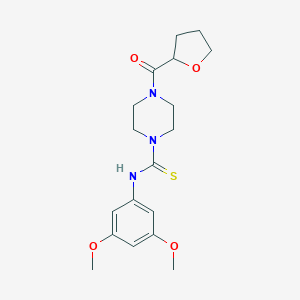

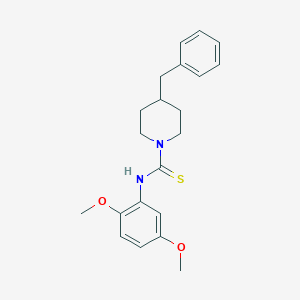

![molecular formula C21H28N2O4S B216490 N-[4-(dipropylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B216490.png)

N-[4-(dipropylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

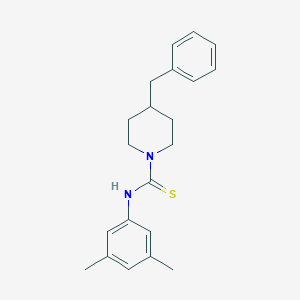

N-[4-(dipropylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and biotechnology. DPA belongs to the class of sulfonamide compounds and has been extensively studied for its biochemical and physiological effects, mechanism of action, and synthesis methods.

Mechanism of Action

The mechanism of action of DPA is not fully understood, but it is believed to involve the inhibition of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes, such as acid-base balance, respiration, and ion transport. DPA has been shown to inhibit the activity of carbonic anhydrase by binding to its active site and preventing the formation of the enzyme-substrate complex.

Biochemical and Physiological Effects

DPA has been shown to exhibit various biochemical and physiological effects, such as anti-inflammatory, analgesic, antipyretic, antitumor, and herbicidal activities. DPA has also been shown to enhance plant growth and improve crop yield. The biochemical and physiological effects of DPA are believed to be mediated through its inhibition of carbonic anhydrase and its interaction with various biological targets.

Advantages and Limitations for Lab Experiments

DPA has several advantages for use in lab experiments, such as its easy synthesis, high purity, and low toxicity. DPA is also stable under various conditions and can be stored for extended periods without degradation. However, one of the limitations of DPA is its low solubility in water, which can make it challenging to work with in certain experiments. DPA also has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of DPA, including the development of new derivatives with improved biochemical and physiological properties, the optimization of its synthesis method, and the elucidation of its mechanism of action. DPA can also be used as a starting material for the synthesis of novel metal complexes and dendrimers with potential applications in various fields of scientific research. Additionally, the herbicidal activity of DPA can be further explored for the development of new herbicides with improved efficacy and selectivity.

Synthesis Methods

The synthesis of DPA involves the condensation of 4-methoxybenzaldehyde and N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide in the presence of dipropylsulfamide and acetic anhydride. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through recrystallization. The purity and yield of the synthesized DPA can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst concentration.

Scientific Research Applications

DPA has been extensively studied for its potential applications in various fields of scientific research. In medicine, DPA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. DPA has also been shown to possess antitumor activity, and its derivatives have been synthesized and evaluated for their potential use in cancer therapy.

In agriculture, DPA has been shown to exhibit herbicidal activity against a wide range of weeds, making it a potential candidate for the development of new herbicides. DPA has also been shown to enhance plant growth and improve crop yield, making it a promising candidate for the development of new plant growth regulators.

In biotechnology, DPA has been used as a ligand for the synthesis of metal complexes, which have been shown to exhibit various biological activities, such as antimicrobial, antitumor, and antiviral activities. DPA has also been used as a building block for the synthesis of dendrimers, which have been shown to exhibit potential applications in drug delivery, gene therapy, and imaging.

properties

Product Name |

N-[4-(dipropylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide |

|---|---|

Molecular Formula |

C21H28N2O4S |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

N-[4-(dipropylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C21H28N2O4S/c1-4-14-23(15-5-2)28(25,26)20-12-8-18(9-13-20)22-21(24)16-17-6-10-19(27-3)11-7-17/h6-13H,4-5,14-16H2,1-3H3,(H,22,24) |

InChI Key |

AXWONHIZDGGJIB-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

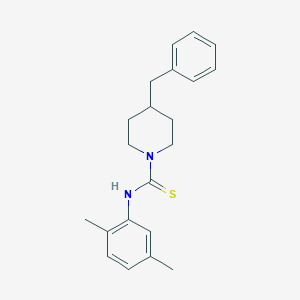

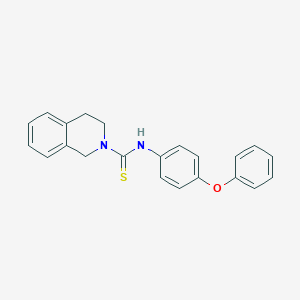

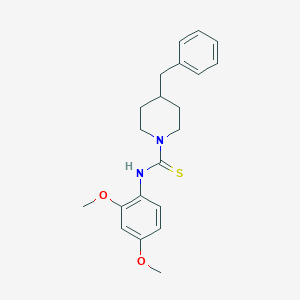

![Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216408.png)

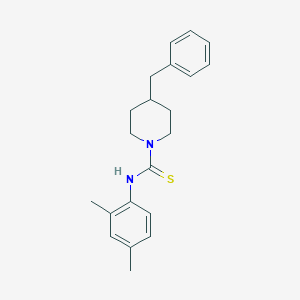

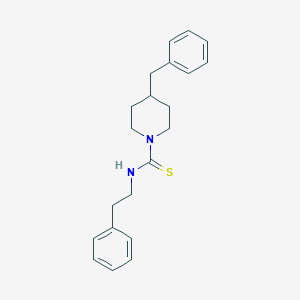

![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216413.png)

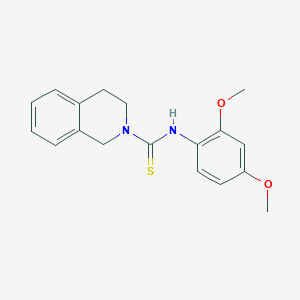

![Ethyl 4-{[(4-benzylpiperidin-1-yl)carbothioyl]amino}benzoate](/img/structure/B216419.png)